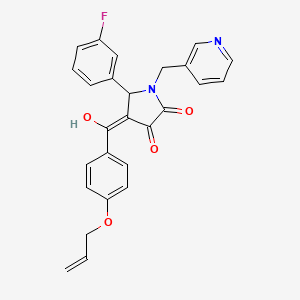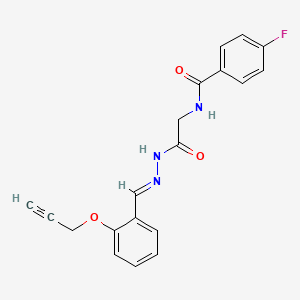![molecular formula C27H26ClN3O3S2 B12017085 N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₇H₁₈ClNO₄ , is a fascinating molecule that combines various functional groups. Let’s break it down:
- N-(3-chloro-2-methylphenyl) : This part of the compound contains a chlorine-substituted phenyl ring.
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Quite a mouthful, right? This portion includes a benzothieno-pyrimidine ring system, an ethoxyphenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, researchers typically employ organic synthesis techniques. These could involve multi-step reactions to assemble the complex structure.
Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce. if this compound gains prominence, industrial processes will likely emerge.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The phenyl rings and sulfur atom could undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group (oxo) or other functional groups.
- Substitution : Chlorine and ethoxy groups may participate in substitution reactions.
- Oxidation : Oxidizing agents like KMnO₄ or PCC.
- Reduction : Reducing agents like LiAlH₄ or NaBH₄.
- Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: These reactions could yield derivatives with modified functional groups, such as hydroxylated or amino-substituted forms.
Scientific Research Applications
Chemistry::
- Medicinal Chemistry : Exploration of potential drug candidates due to its unique structure.
- Organic Synthesis : As a challenging target for synthetic chemists.
- Pharmacology : Investigating its effects on biological systems.
- Drug Development : Assessing its potential as a therapeutic agent.
- Materials Science : Potential applications in materials or polymers.
Mechanism of Action
The precise mechanism remains elusive, but researchers would study its interactions with cellular targets, receptors, and pathways. Further studies are needed to unravel its effects.
Properties
Molecular Formula |
C27H26ClN3O3S2 |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-34-18-13-11-17(12-14-18)31-26(33)24-19-7-4-5-10-22(19)36-25(24)30-27(31)35-15-23(32)29-21-9-6-8-20(28)16(21)2/h6,8-9,11-14H,3-5,7,10,15H2,1-2H3,(H,29,32) |
InChI Key |
SKFGVJSENUKFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)


![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
